N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N6O5S2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.06235998 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes including cell differentiation, proliferation, and apoptosis.
Mode of Action
It is known to interact with its target, gsk-3β, which may lead to changes in the phosphorylation state of the kinase, thereby altering its activity .
Biochemical Pathways
The compound’s interaction with GSK-3β can affect various biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. Changes in the activity of GSK-3β can therefore have downstream effects on these pathways .
Pharmacokinetics
Based on its structural properties, it is predicted to have good intestinal absorption and blood-brain barrier penetration .
Result of Action
The result of the compound’s action on GSK-3β can lead to changes in cell proliferation and apoptosis, which could potentially have therapeutic effects in conditions such as cancer . For example, inhibition of GSK-3β has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O5S2/c1-23-6-10(15(22-23)26-2)14(25)19-16-20-21-17(30-16)29-7-13(24)18-9-3-4-11-12(5-9)28-8-27-11/h3-6H,7-8H2,1-2H3,(H,18,24)(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVOUTFZKSYJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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